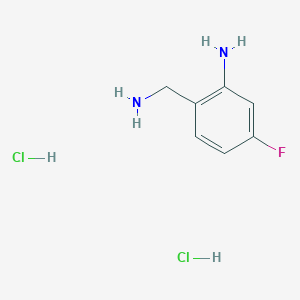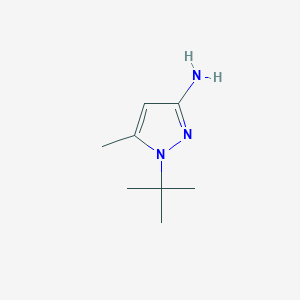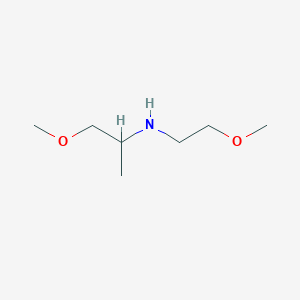
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine
Vue d'ensemble
Description
“(2-Methoxyethyl)(1-methoxypropan-2-yl)amine”, also known as MOPAM, is an organic compound that belongs to the class of amines. It has a CAS Number of 1021042-07-8 . The molecular weight of this compound is 147.22 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-methoxy-N-(2-methoxyethyl)-2-propanamine . The InChI code is 1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 .Applications De Recherche Scientifique
Metabolic Studies
- Metabolism and Psychotomimetic Activity : Research by Zweig and Castagnoli (1977) explored the metabolism of methoxylated amines related to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. Their study focused on how rabbit liver homogenates metabolize the amine to various metabolites, contributing to understanding the relationship between metabolism and psychotomimetic properties of such amines (Zweig & Castagnoli, 1977).
Catalysis and Chemical Reactions
- Catalytic Amination : A study by Bassili and Baiker (1990) reported the catalytic amination of 1-methoxy-2-propanol, a compound related to this compound. The research provided insights into the influence of reaction parameters on the amination process, contributing to the field of catalytic chemistry (Bassili & Baiker, 1990).
Applications in Material Science
- Conducting Polymers : Viva et al. (1999) investigated the electropolymerization of 2-methoxy aniline, which shares a functional group with this compound. This research has implications for the development of conducting polymers, particularly in varying monomer concentrations and their effects on polymer properties (Viva et al., 1999).
Biomedical Applications
- Fluorescently Labeled Biocompatible Polymers : Madsen et al. (2011) explored the synthesis of rhodamine 6G-based compounds, which involved reactions with secondary amines similar to this compound. Their work is significant in the creation of fluorescently labeled biocompatible polymers for biomedical studies (Madsen et al., 2011).
Safety and Hazards
This compound is classified as dangerous with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
1-methoxy-N-(2-methoxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIQDBIDABMYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




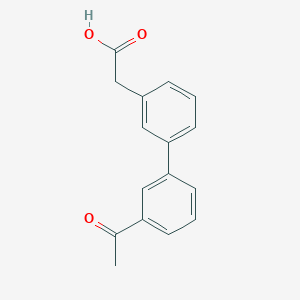

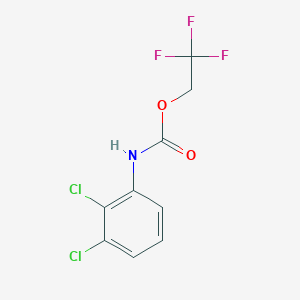
![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519349.png)
![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)
![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)
![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)



